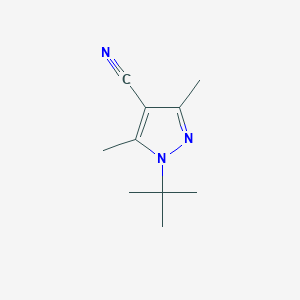

![molecular formula C20H17F3N2O B2437685 2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime CAS No. 860612-36-8](/img/structure/B2437685.png)

2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,3,4,9-tetrahydro-1H-carbazol-1-one” is an important synthetic precursor of carbazole nucleus . Carbazole alkaloids possess interesting biological properties, which include antitumor, psychotropic, anti-inflammatory, antihistaminic, antibiotic, and antioxidative activities . It’s also a carbazole derivative with antimycobacterial activity .

Molecular Structure Analysis

The molecular formula of “2,3,4,9-tetrahydro-1H-carbazol-1-one” is C12H11NO . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The excited state interaction of “2,3,4,9-tetrahydro-1H-carbazol-1-one” has been found to be due to photoinduced electron transfer (PET) from the organic bases to the compounds .Physical And Chemical Properties Analysis

The molecular weight of “2,3,4,9-tetrahydro-1H-carbazol-1-one” is 185.23 . It’s a solid at room temperature . The melting point is between 168-170°C .Wissenschaftliche Forschungsanwendungen

Agrochemicals and Crop Protection

The trifluoromethylpyridine (TFMP) moiety, present in this compound, plays a crucial role in protecting crops from pests. The introduction of TFMP derivatives, such as Fluazifop-butyl, revolutionized the agrochemical market. Over 20 new TFMP-containing agrochemicals have acquired ISO common names. These derivatives owe their biological activity to the combination of the fluorine atom’s physicochemical properties and the unique characteristics of the pyridine moiety .

Pharmaceuticals and Drug Development

Several TFMP derivatives find applications in the pharmaceutical and veterinary industries. Five pharmaceutical products and two veterinary products containing the TFMP moiety have received market approval, while many candidates are undergoing clinical trials. Researchers believe that the distinctive properties of TFMP derivatives arise from the synergistic effects of fluorine and the pyridine ring .

Functional Materials and Organic Synthesis

The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ones (THCs) from substituted 2,3,4,9-tetrahydro-1H-carbazoles provides a versatile route for functionalization. THCs exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic effects. Researchers have explored various oxidants and reaction conditions to achieve regioselective oxygenation of tetrahydrocarbazoles, leading to the formation of THC derivatives .

Carbazole-Based Antibiotics

The carbazole skeleton serves as a precursor for antibiotics. For instance, 6-methoxy-7,8-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a forerunner to the carbazole-based antibiotic Carbazomycin B. These compounds exhibit antibacterial and antiyeast properties, making them valuable in drug development .

Organocatalysis and Stereoselective Synthesis

Researchers have developed the first organocatalytic synthesis of 2,3,4,9-tetrahydro-1H-carbazole embedded in the stilbene framework. The method allows for good yields of stilbene derivatives with high enantioselectivity. This approach holds promise for accessing diverse tetrahydrocarbazole derivatives .

Green Synthesis Strategies

Efforts to synthesize 2,3,4,9-tetrahydro-1H-carbazoles have led to greener approaches. Researchers explore milder conditions, such as using T3P acid, to achieve efficient and simple syntheses of these compounds .

Safety and Hazards

Eigenschaften

IUPAC Name |

(E)-N-[[3-(trifluoromethyl)phenyl]methoxy]-2,3,4,9-tetrahydrocarbazol-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O/c21-20(22,23)14-6-3-5-13(11-14)12-26-25-18-10-4-8-16-15-7-1-2-9-17(15)24-19(16)18/h1-3,5-7,9,11,24H,4,8,10,12H2/b25-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTNKAUXEHIHCV-XIEYBQDHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NOCC3=CC(=CC=C3)C(F)(F)F)C1)NC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(/C(=N/OCC3=CC(=CC=C3)C(F)(F)F)/C1)NC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2437602.png)

![1-(9-Bromo-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2437604.png)

![5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2437605.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2437611.png)

![4-chloro-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2437612.png)

![6-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2437614.png)

![11-(6-Cyclobutylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2437617.png)

![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2437618.png)

![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methoxybenzenecarboxylate](/img/structure/B2437621.png)

![3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2437622.png)

![N-[2-[4-(2,6-Difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2437623.png)

![N-(4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide](/img/structure/B2437625.png)